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molecular formula C6H6N2O3 B017402 4-Methoxy-3-nitropyridine CAS No. 31872-62-5

4-Methoxy-3-nitropyridine

Cat. No. B017402
M. Wt: 154.12 g/mol
InChI Key: BZPVREXVOZITPF-UHFFFAOYSA-N
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Patent
US05644029

Procedure details

3-nitro-4-methoxy pyridine is reacted with hydrazine in accordance with the procedure of Example 1 to yield the above-identified compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[N:6][CH:7]=[CH:8][C:9]=1OC)([O-:3])=O.[NH2:12][NH2:13]>>[OH:3][N:1]1[C:4]2[CH:5]=[N:6][CH:7]=[CH:8][C:9]=2[N:13]=[N:12]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NC=CC1OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to yield the above-identified compound

Outcomes

Product
Name
Type
Smiles
ON1N=NC2=C1C=NC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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